An In-depth Technical Guide to the Synthesis and Chemical Properties of (2S,3R)-DEPMPO-Biotin
An In-depth Technical Guide to the Synthesis and Chemical Properties of (2S,3R)-DEPMPO-Biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of (2S,3R)-DEPMPO-Biotin, a biotinylated nitrone spin trap. This molecule is of significant interest in biomedical research and drug development for its ability to detect and characterize reactive oxygen species (ROS) and other free radicals. By conjugating the highly stable DEPMPO spin trap with biotin, researchers can leverage the high-affinity interaction between biotin and avidin/streptavidin for the detection, localization, and quantification of radical formation in biological systems. This document outlines a putative synthetic pathway, key chemical properties, and potential applications, supported by structured data and detailed experimental considerations.
Introduction
Reactive oxygen species (ROS) and other free radicals are implicated in a vast array of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. The direct detection of these transient species in biological systems is a significant challenge. Spin trapping, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, is a powerful technique for identifying and characterizing these short-lived radicals.
5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) has emerged as a superior spin trap due to the enhanced stability of its radical adducts compared to more traditional spin traps like DMPO. The biotinylated derivative, (2S,3R)-DEPMPO-Biotin, further enhances the utility of DEPMPO by incorporating a biotin moiety. This allows for the affinity-based capture and analysis of the spin-trapped molecules, enabling applications such as the detection of S-nitrosothiols on proteins and the monitoring of biodistribution.[1]
Synthesis of (2S,3R)-DEPMPO-Biotin
While the specific, detailed experimental protocol for the synthesis of (2S,3R)-DEPMPO-Biotin is not widely published, a putative synthetic route can be constructed based on the work of Chalier, F., et al. (2007) and general principles of organic synthesis. The synthesis involves the coupling of a functionalized DEPMPO derivative with biotin.
Proposed Synthetic Pathway
The synthesis likely proceeds through a multi-step process, beginning with the synthesis of the DEPMPO core, followed by functionalization to introduce a reactive group for biotin conjugation, and finally the coupling reaction with an activated biotin derivative.
Caption: Proposed synthetic pathway for (2S,3R)-DEPMPO-Biotin.
Representative Experimental Protocol
The following is a representative, generalized protocol for the biotinylation of a primary amine-functionalized molecule, which can be adapted for the synthesis of (2S,3R)-DEPMPO-Biotin, assuming an amine-functionalized DEPMPO intermediate.
Materials:
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Amine-functionalized (2S,3R)-DEPMPO
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Biotin-N-hydroxysuccinimide (Biotin-NHS) ester
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Anhydrous Dimethylformamide (DMF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
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Dissolve the amine-functionalized (2S,3R)-DEPMPO in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
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Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Biotin-NHS ester to the solution.
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Add a base, such as TEA or DIPEA (2-3 equivalents), to catalyze the reaction.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the DMF under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure (2S,3R)-DEPMPO-Biotin.
Chemical and Physical Properties
The chemical and physical properties of (2S,3R)-DEPMPO-Biotin are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₂N₅O₈PS | [1] |
| Molecular Weight | 591.7 g/mol | [1] |
| CAS Number | 926224-52-1 | [1] |
| Appearance | Solid | |
| Solubility | Ethanol: ~10 mg/mL, Water: ~1 mg/mL | [1] |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C or -80°C for long-term stability |
Spectroscopic Data (Representative)
Detailed, publicly available spectroscopic data for (2S,3R)-DEPMPO-Biotin is limited. The following tables provide representative data for the constituent moieties (DEPMPO and Biotin) to aid in characterization.
NMR Spectroscopy
¹H-NMR (Representative Chemical Shifts for Biotin Moiety in DMSO-d₆):
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| NH (ureido) | ~6.4, ~6.3 |
| H-4 | ~4.3 |
| H-3a | ~4.1 |
| CH₂ (side chain) | ~2.8, ~2.6 |
| CH₂ (side chain) | ~2.1 |
| CH₂ (side chain) | ~1.6 - 1.4 |
¹³C-NMR (Representative Chemical Shifts for Biotin Moiety in DMSO-d₆):
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C=O (ureido) | ~162.7 |
| C=O (acid) | ~174.3 |
| C-2 | ~61.1 |
| C-5 | ~59.2 |
| C-4 | ~55.5 |
| C-3a | ~39.9 |
Mass Spectrometry
The expected mass for (2S,3R)-DEPMPO-Biotin (C₂₄H₄₂N₅O₈PS) is 591.2597 (monoisotopic). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chemical Properties and Applications
Spin Trapping and Adduct Stability
(2S,3R)-DEPMPO-Biotin functions as a potent spin trap for a variety of free radicals. A key feature of DEPMPO and its derivatives is the significantly enhanced stability of their radical adducts, particularly the superoxide adduct, compared to other nitrone spin traps. This increased persistence allows for longer observation times in EPR experiments and improves the likelihood of detecting low concentrations of radicals.
Affinity Probing
The biotin moiety allows for the specific and high-affinity binding to avidin and streptavidin. This property can be exploited in a variety of experimental workflows.
Caption: Experimental workflow for radical detection using (2S,3R)-DEPMPO-Biotin.
This workflow enables the enrichment of radical-adducted proteins or other biomolecules from complex biological samples, facilitating their identification and characterization by techniques such as mass spectrometry or Western blotting (using streptavidin-HRP).
Applications in Drug Development
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Target Engagement: Assessing the generation of free radicals as a downstream effect of a drug candidate's interaction with its target.
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Toxicity Screening: Evaluating the potential for drug candidates to induce oxidative stress.
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Mechanism of Action Studies: Elucidating the role of free radicals in the therapeutic or toxic effects of a compound.
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Biomarker Discovery: Identifying specific proteins that are targets of radical damage in disease models.
Conclusion
(2S,3R)-DEPMPO-Biotin is a versatile and powerful tool for the study of free radicals in biological systems. Its combination of a highly stable spin trap with a high-affinity tag opens up a wide range of experimental possibilities for researchers in academia and the pharmaceutical industry. While detailed synthetic and spectroscopic data remain somewhat proprietary, the information provided in this guide offers a solid foundation for its application in research and development. Further exploration of its utility is likely to yield significant insights into the complex roles of free radicals in health and disease.
